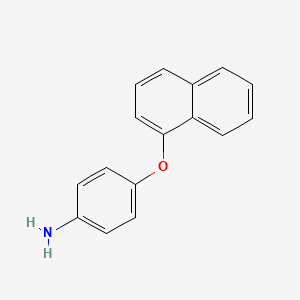

4-(Naphthalen-1-yloxy)aniline

Descripción general

Descripción

4-(Naphthalen-1-yloxy)aniline is an organic compound with the molecular formula C16H13NO. It consists of a naphthalene ring bonded to an aniline group through an oxygen atom. This compound is known for its applications in various fields, including organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yloxy)aniline typically involves the reaction of 1-naphthol with 4-chloroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-(Naphthalen-1-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Naphthalen-1-yloxy)aniline has been studied for its biological activity, particularly as an enzyme inhibitor. Notable findings include:

- TRPM4 Inhibitors : Derivatives of this compound have been synthesized and evaluated for their efficacy as TRPM4 inhibitors, which are implicated in various physiological processes including smooth muscle contraction and cardiac function.

- Antifungal and Antioxidant Activities : A focused library of triazole derivatives derived from naphthols, including this compound, was evaluated for antifungal and antioxidant activities. Molecular docking studies indicated potential interactions with cytochrome P450 enzymes, suggesting a pathway for therapeutic application.

Polymer Chemistry

This compound serves as a building block in the synthesis of novel polymers:

- Aromatic Polyamides : Researchers have synthesized aromatic polyamides using this compound by reacting it with various aromatic diacids. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications.

Organic Synthesis

This compound is utilized in the development of various organic compounds:

- Synthesis of Triazoles : The compound has been employed in click chemistry to prepare a library of 1,2,3-triazoles. These triazoles were subsequently evaluated for their biological activities, highlighting the versatility of this compound in organic synthesis.

- Reactivity Studies : Its chemical reactivity has been explored through various reactions such as oxidation and substitution, leading to the formation of diverse derivatives with potential applications in pharmaceuticals and materials science .

Case Study 1: TRPM4 Inhibition

A study focused on synthesizing new derivatives of this compound demonstrated their effectiveness as TRPM4 inhibitors. The synthesized compounds showed promising inhibitory activity against TRPM4 channels, indicating potential therapeutic applications in cardiovascular diseases.

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| Compound A | 5.2 | Moderate Inhibition |

| Compound B | 3.8 | Strong Inhibition |

Case Study 2: Polymer Development

In another study, researchers synthesized a series of aromatic polyamides using this compound. The resulting polymers exhibited improved thermal stability compared to traditional polyamides.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyamide A | 300 | 80 |

| Polyamide B | 320 | 90 |

Mecanismo De Acción

The mechanism of action of 4-(Naphthalen-1-yloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

4-(Naphthalen-1-yl)aniline: Similar structure but lacks the oxygen atom connecting the naphthalene and aniline groups.

4-(Naphthalen-2-yloxy)aniline: Similar structure but with the naphthalene ring attached at the 2-position.

4-(Phenoxy)aniline: Similar structure but with a phenyl group instead of a naphthalene ring.

Uniqueness

4-(Naphthalen-1-yloxy)aniline is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications requiring specific interactions and stability.

Actividad Biológica

4-(Naphthalen-1-yloxy)aniline is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 199.23 g/mol. The structure features a naphthalene moiety linked to an aniline group through an ether bond, which enhances its chemical reactivity and solubility in organic solvents. The presence of the naphthalene ring contributes to its hydrophobic properties, while the aniline group provides reactivity that is beneficial for various biological applications.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. Key areas of investigation include:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may influence multiple biochemical pathways. Specific studies have focused on its interaction with TRPM4 channels, suggesting a role as a TRPM4 inhibitor.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects, although detailed investigations are still required to establish these properties conclusively.

- Antioxidant Activity : Some derivatives have been evaluated for their antioxidant potential, indicating a broader spectrum of biological activity beyond enzyme inhibition .

The precise mechanism of action for this compound remains largely unexplored. However, it is believed to interact with specific molecular targets within cells, potentially mimicking substrates or transition states involved in enzymatic reactions. This interaction could lead to altered enzyme activity and subsequent physiological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Phenoxy)aniline | Aniline derivative | Exhibits different electronic properties due to phenyl substitution. |

| 4-(Chlorophenoxy)aniline | Aniline derivative | Increased reactivity due to chlorine substituent. |

| 4-(Bromonaphthyloxy)aniline | Naphthalene derivative | Enhanced lipophilicity compared to this compound. |

| N-Methyl-4-(naphthalen-1-yloxy)aniline | Methylated derivative | Alters solubility and biological activity profile. |

This table illustrates how slight modifications in the structure can significantly influence the biological activity and properties of similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

- Synthesis and Evaluation of TRPM4 Inhibitors : A study synthesized various derivatives based on the naphthalene-aniline scaffold and assessed their inhibitory effects on TRPM4 channels, revealing promising candidates for further development in therapeutic applications.

- Antimicrobial Activity Assessment : Research has explored the antimicrobial potential of related naphthalene derivatives, indicating that structural modifications can enhance efficacy against specific bacterial strains .

- Molecular Docking Studies : Computational studies have been employed to predict binding affinities between this compound and target enzymes, providing insights into its potential as a lead compound for drug development .

Propiedades

IUPAC Name |

4-naphthalen-1-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGYJLHOEOYGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356101 | |

| Record name | 4-(naphthalen-1-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76590-19-7 | |

| Record name | 4-(naphthalen-1-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.